
N-methacryloyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methacryloyladamantane-1-carboxamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its unique structure, which includes an adamantane core, a methacryloyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:
- Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:
Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Polymers with methacryloyladamantane units.
Hydrolysis: Adamantane-1-carboxylic acid and methacrylamide.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .
Comparison with Similar Compounds
N-methacryloyladamantane-1-carboxamide can be compared with other methacryloyl and adamantane derivatives:
Methacryloyl derivatives: Compounds like methacryloyl chloride and methacrylic acid share the methacryloyl group but lack the adamantane core, resulting in different properties and applications.
Adamantane derivatives: Compounds like adamantane-1-carboxylic acid and 1-adamantylamine share the adamantane core but lack the methacryloyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in the combination of the methacryloyl group and the adamantane core, providing a balance of reactivity and stability that is valuable in various applications .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(2-methylprop-2-enoyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18) |
InChI Key |
ORNGQWRZYYXPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


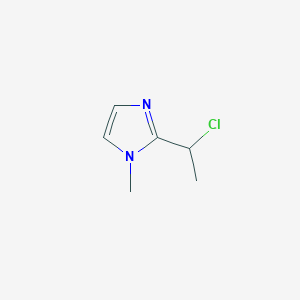
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
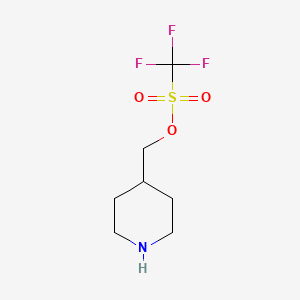

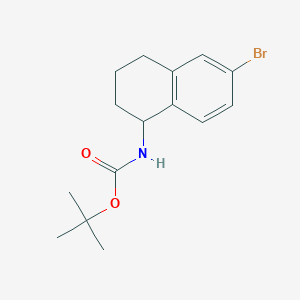
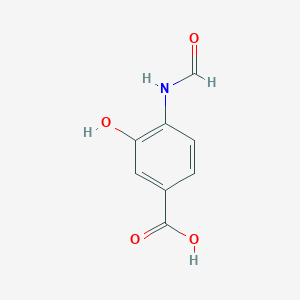
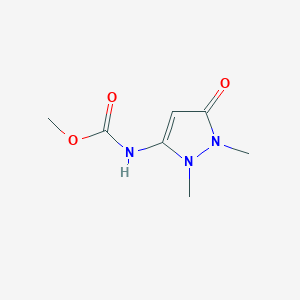
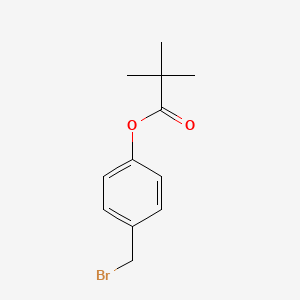
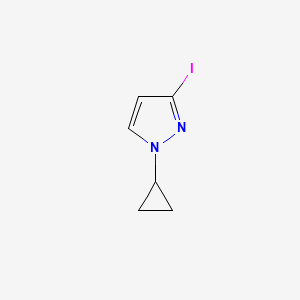
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
